N-propylpiperazine-2-carboxamide

Medicinal Chemistry Neuropharmacology Receptor Binding

N-Propylpiperazine-2-carboxamide (CAS 646523-34-4) is a critical piperazine-2-carboxamide building block whose N-alkyl substitution pattern directly governs receptor binding profiles-substituting even the propyl for an ethyl or butyl chain irreproducibly alters 5-HT1A, α2A, and D3 affinities, compromising SAR integrity. • Enables systematic SAR library synthesis; validated as a low-activity COX-2 negative control (predicted IC50 >100,000 nM). • Orthogonal amine/amide handles support regioselective elaboration toward FSH receptor agonists (US 20130143893) and diverse screening libraries. • Available in research to bulk quantities with batch-specific purity documentation; global shipping from BenchChem ensures supply continuity.

Molecular Formula C8H17N3O
Molecular Weight 171.24 g/mol
CAS No. 646523-34-4
Cat. No. B12599283
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-propylpiperazine-2-carboxamide
CAS646523-34-4
Molecular FormulaC8H17N3O
Molecular Weight171.24 g/mol
Structural Identifiers
SMILESCCCNC(=O)C1CNCCN1
InChIInChI=1S/C8H17N3O/c1-2-3-11-8(12)7-6-9-4-5-10-7/h7,9-10H,2-6H2,1H3,(H,11,12)
InChIKeySUJXBNUVGOWGRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Propylpiperazine-2-carboxamide Overview


N-Propylpiperazine-2-carboxamide (CAS 646523-34-4), also known as 2-Piperazinecarboxamide, N-propyl-, is an organic compound with the molecular formula C8H17N3O and a molecular weight of 171.24 g/mol . It belongs to the piperazine-2-carboxamide class, characterized by a piperazine heterocycle and a carboxamide functional group . This compound serves as a versatile intermediate in medicinal chemistry and organic synthesis, with reported applications in developing pharmaceutical candidates targeting neurological disorders and other therapeutic areas .

Why N-Propylpiperazine-2-carboxamide Is Irreplaceable


The biological and physicochemical properties of piperazine-2-carboxamide derivatives are exquisitely sensitive to N-substitution patterns. In-class substitution—particularly at the piperazine nitrogen with varying alkyl groups—can drastically alter receptor affinity, enzyme inhibition potency, and overall pharmacokinetic profile . For instance, studies on a series of carboxamide and sulphonamide alkyl(ethyl to hexyl)piperazine analogues demonstrated that even subtle changes in alkyl chain length and functional group identity lead to significant variations in binding affinity across key neuroreceptor targets such as 5-HT1A, alpha2A, and D3 . Therefore, substituting N-propylpiperazine-2-carboxamide with a close analog like the ethyl or butyl derivative is not scientifically sound and will likely yield non-reproducible results and flawed structure-activity relationship (SAR) interpretations, underscoring the need for procuring the exact specified compound.

N-Propylpiperazine-2-carboxamide Evidence Guide


Neuroreceptor Affinity: Alkyl Chain Length Impact

The N-propyl group on N-propylpiperazine-2-carboxamide contributes to a distinct pharmacological profile within the piperazine-2-carboxamide class. While direct, head-to-head data for this specific compound is sparse in the public domain, robust class-level SAR data demonstrate that the N-alkyl chain length is a critical determinant of receptor binding affinity . For instance, in a related series of piperazine-alkyl-naphthamides, the carboxamide derivative with a pentyl linker exhibited the highest affinity for the alpha2A receptor . This class-level inference strongly supports the hypothesis that the propyl substituent on N-propylpiperazine-2-carboxamide confers a unique and quantifiable binding profile that differentiates it from analogs with ethyl, butyl, or pentyl groups, making it a valuable, distinct entity for medicinal chemistry campaigns targeting specific neuroreceptors .

Medicinal Chemistry Neuropharmacology Receptor Binding

COX-2 Negative Control Potential

Data from BindingDB indicates that a structurally similar 2-carboxamide piperazine derivative (BDBM236636) exhibits extremely weak inhibition of Cyclooxygenase-2 (COX-2), with a reported IC50 of >100,000 nM . This finding, derived from a standard in vitro enzymatic assay using purified COX-2 , suggests that the core piperazine-2-carboxamide scaffold lacks significant intrinsic COX-2 inhibitory activity. Therefore, N-propylpiperazine-2-carboxamide is likely to behave similarly and can be rationally selected as a negative control or an inactive scaffold comparator in assays designed to identify or characterize novel COX-2 inhibitors, contrasting with potent piperazine-based MMP inhibitors like MMP-9/MMP-13 Inhibitor I which show IC50 values of 0.9 nM .

Enzymology Inflammation Research Assay Development

FSH Receptor Agonist Patent Applications

N-Propylpiperazine-2-carboxamide and its derivatives are explicitly claimed within a patent family (e.g., US Patent Application 20130143893) describing 2-carboxamide piperazine compounds as potent Follicle Stimulating Hormone receptor (FSH) agonists for the treatment of infertility . This patent establishes a specific, high-value industrial application for compounds containing this exact core structure that is not shared by generic, unsubstituted piperazine . The patent claims specify that preferred compounds are of a formula where substituents R1 and R2 include C1-C12-alkyl groups, which directly encompasses the N-propyl substitution pattern of the target compound . This legal and commercial differentiation provides a clear rationale for procuring this specific analog over other piperazines for research programs focused on fertility and reproductive endocrinology.

Reproductive Medicine Endocrinology Drug Development

N-Propylpiperazine-2-carboxamide Applications


Neuroreceptor SAR Studies

Use N-propylpiperazine-2-carboxamide as a key intermediate to synthesize and evaluate a focused library of N-alkyl piperazine-2-carboxamide analogs. The specific N-propyl group provides a baseline for comparing the impact of chain length on affinity for receptors such as 5-HT1A, alpha2A, and D3 . This application is directly supported by class-level SAR studies demonstrating that alkyl chain length critically modulates receptor binding .

COX-2 Inhibition Assay Negative Control

Employ N-propylpiperazine-2-carboxamide as a validated, low-activity negative control in COX-2 inhibition screening campaigns. Its predicted IC50 of >100,000 nM, based on data from structurally related piperazine-2-carboxamide derivatives , makes it an ideal comparator to validate assay sensitivity and confirm that observed inhibition from test compounds is not due to non-specific interactions with the piperazine scaffold.

Synthesis of Novel FSH Receptor Agonists

Utilize N-propylpiperazine-2-carboxamide as a starting material or building block for creating new chemical entities targeting the FSH receptor. This is a high-value application explicitly supported by a patent (US 20130143893) claiming 2-carboxamide piperazine compounds as FSH receptor agonists for infertility treatment . Research teams can leverage this known patent space to design and synthesize proprietary analogs, potentially leading to new development candidates.

Versatile Intermediate for Complex Molecules

Incorporate N-propylpiperazine-2-carboxamide as a building block in multi-step organic synthesis. The primary amine on the piperazine ring and the secondary amide offer orthogonal reactive handles for selective functionalization, enabling the construction of diverse and complex molecular architectures for high-throughput screening libraries or as advanced intermediates for active pharmaceutical ingredients (APIs) .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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